

Application Note: ^{31}P -NMR Spectroscopy for Purity Determination of Sofosbuvir

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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836

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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As an organophosphorus compound, its purity is critical to its safety and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ^{31}P -NMR, offers a powerful and direct method for determining the absolute purity of Sofosbuvir. The ^{31}P nucleus provides several advantages for quantitative analysis, including high natural abundance, a wide chemical shift range that minimizes signal overlap, and the simplicity of the resulting spectra.[1][2][3] This application note provides a detailed protocol for the purity determination of Sofosbuvir using ^{31}P -NMR spectroscopy, based on validated methods.

Principle

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of the analyte's signal (Sofosbuvir) to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined. The use of an

aprotic solvent is recommended to prevent deuterium exchange with certain internal standards, which could affect the accuracy of the integration.[1][4]

Experimental Protocols

Materials and Equipment

- Analyte: Sofosbuvir
- Internal Standard: Phosphonoacetic acid (PAA)
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
- NMR Spectrometer: 400 MHz or higher, equipped with a phosphorus probe
- Analytical Balance: Capable of weighing to ± 0.01 mg
- Volumetric Glassware: Calibrated flasks and pipettes
- NMR Tubes: 5 mm diameter

Sample Preparation

A meticulous sample preparation is crucial for accurate qNMR results. The following protocol is recommended:

- Stock Solution of Internal Standard (PAA):
 - Accurately weigh approximately 10 mg of PAA Certified Reference Material (CRM) into a volumetric flask.
 - Dissolve the PAA in a known volume of DMSO-d₆ to achieve a final concentration of approximately 2 mg/mL.
 - Ensure complete dissolution by vortexing or brief sonication.
- Sample Solution (Sofosbuvir):
 - Accurately weigh approximately 30 mg of the Sofosbuvir sample into a separate vial.

- Add a precise volume of the PAA stock solution to the vial containing Sofosbuvir.
- Ensure the final concentration of Sofosbuvir is approximately 15 mg/mL.
- Vortex the solution until the Sofosbuvir is completely dissolved.
- NMR Tube Preparation:
 - Transfer an appropriate volume (typically 600-700 μ L) of the final solution into a 5 mm NMR tube.
 - Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for ^{31}P -NMR data acquisition. These should be optimized for the specific instrument being used.

- Pulse Program: A standard single-pulse experiment with proton decoupling.
- Temperature: Maintain a constant temperature, e.g., 25°C.
- Relaxation Delay (d1): This is a critical parameter for quantification. It should be at least 5-7 times the longest spin-lattice relaxation time (T_1) of both the Sofosbuvir and PAA phosphorus nuclei to ensure full relaxation between scans. A typical starting point is 60 seconds.
- Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital resolution. A value of 2-4 seconds is common.
- Number of Scans (ns): An adequate number of scans should be acquired to achieve a good signal-to-noise ratio ($S/N > 250:1$) for both the analyte and the internal standard signals. This may range from 16 to 128 scans depending on the sample concentration and instrument sensitivity.
- Spectral Width (sw): The spectral width should be large enough to encompass the signals of Sofosbuvir, the internal standard, and any potential phosphorus-containing impurities. A range of -50 to 50 ppm is generally sufficient.

Data Processing and Purity Calculation

- Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum to obtain a flat baseline.
- Integration: Integrate the characteristic signals for Sofosbuvir and the internal standard (PAA). The chemical shift of Sofosbuvir is approximately 4.4 ppm, while PAA appears at around 18.3 ppm in methanol-d₄, with shifts being solvent-dependent.[5]
- Purity Calculation: The purity of Sofosbuvir can be calculated using the following equation:

Where:

- I_{sof} and I_{std} are the integrated signal areas of Sofosbuvir and the internal standard, respectively.
- N_{sof} and N_{std} are the number of phosphorus nuclei for Sofosbuvir (1) and the internal standard (1 for PAA).
- M_{sof} and M_{std} are the molar masses of Sofosbuvir and the internal standard, respectively.
- W_{sof} and W_{std} are the weights of Sofosbuvir and the internal standard, respectively.
- Purity_{std} is the certified purity of the internal standard.

Data Presentation

The following tables summarize the quantitative data from a multi-laboratory validation study comparing ³¹P-qNMR and ¹H-qNMR for Sofosbuvir purity determination in different solvents.[4]

Table 1: Purity of Sofosbuvir Determined by qNMR in Methanol-d₄

Method	Internal Standard	Purity (%) \pm SD
^{31}P -qNMR	Phosphonoacetic acid (PAA)	100.63 \pm 0.95
^1H -qNMR	1,4-bis(trimethylsilyl)benzene- d_4	99.07 \pm 0.50

Table 2: Purity of Sofosbuvir Determined by qNMR in DMSO- d_6

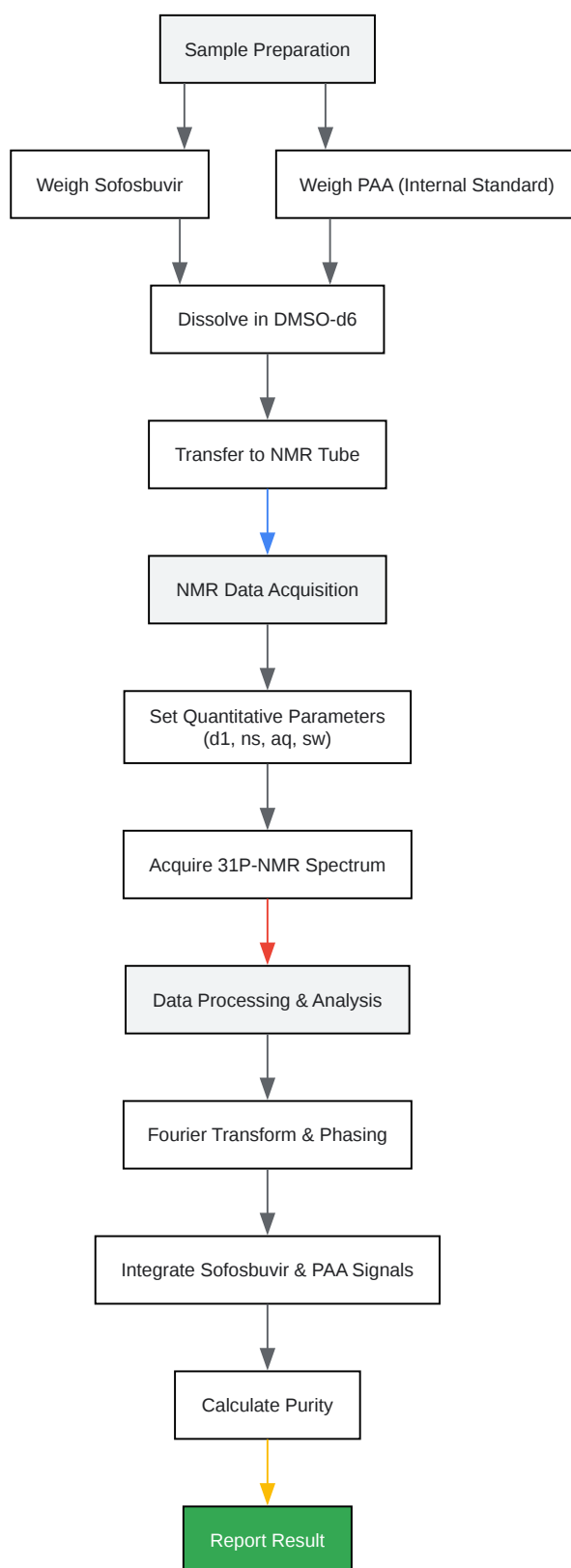
Method	Internal Standard	Purity (%) \pm SD
^{31}P -qNMR	Phosphonoacetic acid (PAA)	99.10 \pm 0.30
^1H -qNMR	DSS- d_6	99.44 \pm 0.29

The results indicate that the purity values obtained by ^{31}P -qNMR in the aprotic solvent DMSO- d_6 are in good agreement with the established ^1H -qNMR method and show better precision compared to the protic solvent methanol- d_4 .^[4]

Potential Phosphorus-Containing Impurities

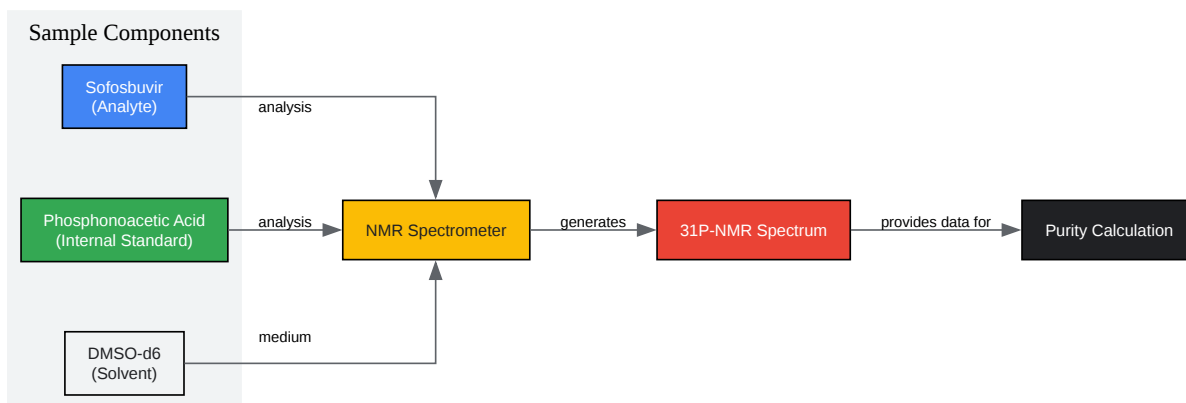
Forced degradation studies of Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.^{[6][7]} While the specific ^{31}P -NMR chemical shifts of all potential impurities are not readily available in a single source, it is important to be aware of their potential presence. The high resolution of NMR allows for the detection and potential quantification of these impurities if their signals do not overlap with the main Sofosbuvir peak. Key degradation pathways can lead to the hydrolysis of the phosphoramidate group.

Visualizations



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Caption: Workflow for Sofosbuvir Purity Determination by ^{31}P -qNMR.



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Caption: Key Components and their Relationship in the ³¹P-qNMR Assay.

Conclusion

Quantitative ³¹P-NMR spectroscopy is a robust, reliable, and direct method for the absolute purity determination of Sofosbuvir. The simplicity of the spectrum and the ability to use a stable internal standard in an aprotic solvent like DMSO-d₆ contribute to its accuracy and precision. This method is highly suitable for use in quality control and drug development settings, providing a valuable alternative or complement to chromatographic techniques.

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